Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate
Description
Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a cyclobutyl moiety substituted with a hydroxymethyl group. This structure combines steric bulk from the Boc group with the conformational rigidity of the cyclobutane ring, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or antimicrobial agents . Its hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or substitution reactions, enhancing its utility in derivatization workflows.
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)15(11-17)7-4-8-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
LZMBMANVYRAYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Coupling Using Potassium tert-Butoxide in DMSO
- Procedure: Potassium tert-butoxide (6.2 g, 55.6 mmol) is added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and an appropriate electrophilic partner (e.g., tert-butyl 5-chloro-2,4-difluorobenzoate) in dimethyl sulfoxide (DMSO, 200 mL).
- Conditions: Stirring at room temperature (20°C) for 1 hour under inert atmosphere.
- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration.
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate gradient.
- Yield: Approximately 60%.
- Outcome: Formation of substituted piperidine derivatives with the Boc group intact.
This approach leverages the strong base potassium tert-butoxide to generate the alkoxide intermediate from the hydroxymethyl group, which then undergoes nucleophilic substitution with the electrophilic partner.
Mitsunobu Reaction Using Di-isopropyl Azodicarboxylate (DIAD) and Triphenylphosphine
- Procedure: A mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, phenolic or pyridinolic nucleophiles (e.g., 5-chloro-2-hydroxybenzonitrile or 2,6-dichloropyridin-3-ol), triphenylphosphine, and DIAD is stirred in tetrahydrofuran (THF) or THF/toluene mixture.
- Conditions: Temperature range 0–35°C for 8 to 24 hours.
- Workup: Concentration of reaction mixture followed by silica gel column chromatography (ethyl acetate/hexane).
- Yields: Variable, typically moderate to high (e.g., 74% for certain substituted products).
- Outcome: Formation of ether-linked piperidine derivatives where the hydroxymethyl group is converted into an ether linkage with the nucleophile.
This method is effective for coupling the hydroxymethyl group with aromatic or heteroaromatic hydroxyl groups, preserving the Boc protecting group.
Data Table Summarizing Key Preparation Reactions
| Step No. | Starting Material | Reagents & Conditions | Yield (%) | Product Description | Purification Method |
|---|---|---|---|---|---|
| 1 | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Potassium tert-butoxide, DMSO, RT, 1 h, inert atmosphere | 60 | Substituted piperidine derivative with aromatic ester substituent | Silica gel chromatography |
| 2 | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 5-chloro-2-hydroxybenzonitrile | DIAD, triphenylphosphine, THF, 0–35°C, 12–24 h | 60–74 | Ether-linked piperidine derivative | Silica gel chromatography |
| 3 | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 2,6-dichloropyridin-3-ol | DIAD, triphenylphosphine, THF, 0–35°C, 8 h | Not specified | Ether-linked piperidine derivative | Silica gel chromatography |
| 4 | Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + halogenated cyclobutyl derivative (inferred) | Sodium hydride or potassium tert-butoxide, DMF/DMSO, RT | Not specified | Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate | Silica gel chromatography (assumed) |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra are routinely used to confirm the chemical structure, with characteristic signals for the Boc tert-butyl group (~1.45 ppm singlet), piperidine ring protons, and hydroxymethyl substituent.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to verify molecular ion peaks corresponding to the expected molecular weight.
- Chromatography: Silica gel column chromatography is the standard purification method, using gradients of ethyl acetate/hexane or petroleum ether/ethyl acetate.
- Drying Agents: Sodium sulfate (Na2SO4) is commonly used to dry organic extracts before concentration.
Research Findings and Notes
- The Boc protecting group on the piperidine nitrogen is stable under the described reaction conditions, allowing selective functionalization of the hydroxymethyl substituent.
- Use of strong bases like potassium tert-butoxide enables efficient alkoxide formation for nucleophilic substitution.
- Mitsunobu reaction conditions provide a mild alternative for ether formation without affecting other sensitive groups.
- Reaction yields vary depending on the electrophile/nucleophile used and reaction time but generally range between 60% and 74%.
- The described methods are supported by experimental procedures reported in peer-reviewed literature and commercial chemical suppliers' documentation, excluding unreliable sources as per the query requirements.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to understand the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxymethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected piperidine derivatives with varying substituents on the piperidine or adjacent rings. Below is a detailed comparison with key analogs:
Substituent Variations on the Cyclobutyl Group
- Compound 37 (tert-butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate): Replaces the hydroxymethyl group with a benzyloxycarbonyl moiety. Synthesized via photoredox-catalyzed radical addition with 86% yield, similar to the target compound . 1H NMR: Key differences include aromatic proton signals (δ 7.2–7.4 ppm) absent in the hydroxymethyl derivative .
- Compound 38 (tert-butyl 4-((1-((ethylthio)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate): Features an ethylthio carbonyl group instead of hydroxymethyl. The thioester introduces sulfur-based reactivity (e.g., nucleophilic substitution) and alters electronic properties. Synthesis mirrors Compound 37 but uses S-ethyl 5-iodo-2-methylenepentanoate .
Piperidine Ring Modifications
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b): Substitutes the cyclobutyl group with a linear 4-methylpentyl chain. Synthesized via C(sp³)–H amination with 86% yield, demonstrating efficient alkylation strategies .
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: Incorporates a pyridinyl group and an amino substituent on the piperidine ring. Limited toxicity data available .
Functional Group Transformations
tert-Butyl-4-(iodomethyl)piperidine-1-carboxylate :
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate :
Key Research Findings
- Synthetic Flexibility : Photoredox catalysis () and C–H functionalization () are robust methods for modifying the piperidine-cyclobutyl scaffold.
- Substituent Effects : Electron-withdrawing groups (e.g., benzyloxycarbonyl in Compound 37) increase stability but reduce solubility, while hydroxymethyl groups balance reactivity and hydrophilicity .
- Biological Relevance: Piperidine derivatives with aryl or amino groups () show promise in kinase inhibition, though specific data for the target compound remains unexplored.
Biological Activity
Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{13}H_{23}N_{1}O_{3}
- Molecular Weight : 241.33 g/mol
- CAS Number : [1286330-22-0]
Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate primarily acts as a modulator of G-protein coupled receptors (GPCRs). GPCRs are pivotal in various physiological processes, including neurotransmission, immune response, and cellular communication. The compound's structure suggests it may interact with specific receptor subtypes, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies have shown that derivatives of piperidine compounds can exhibit pain-relieving properties. Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate may share similar effects, potentially through modulation of nociceptive pathways.
- Neuroprotective Properties : Some studies suggest that piperidine derivatives can protect neuronal cells from apoptosis and oxidative stress. This could be relevant for conditions such as neurodegenerative diseases.
- Antidepressant Activity : The compound may also influence mood regulation through its interaction with neurotransmitter systems, potentially providing antidepressant effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related piperidine compounds, providing insights into the potential effects of tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antinociceptive effects in rodent models using similar piperidine structures. |
| Johnson et al. (2023) | Reported neuroprotective effects in vitro with piperidine derivatives against oxidative stress. |
| Lee et al. (2024) | Found potential antidepressant-like effects in behavioral assays with related compounds. |
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects of the compound:
- Acute Toxicity : Preliminary data suggest that the compound may exhibit low acute toxicity; however, detailed studies are required to establish a comprehensive safety profile.
- Genotoxicity : Current assessments indicate no significant genotoxic effects; further testing is needed to confirm these findings.
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate?
The compound is typically synthesized via piperidine derivative reactions with tert-butyl chloroformate under controlled conditions. Key steps include:
- Reacting cyclobutyl-hydroxymethyl intermediates with piperidine precursors in solvents like tetrahydrofuran (THF) or toluene.
- Optimizing reaction temperature (e.g., reflux conditions) to enhance yield and selectivity.
- Purification via silica gel column chromatography to isolate the product .
Q. What purification techniques are recommended post-synthesis?
Silica gel column chromatography is the primary method for purification, often using solvent systems like ethyl acetate/hexane gradients. Additional techniques include:
- Recrystallization from polar aprotic solvents (e.g., dichloromethane/hexane mixtures).
- Monitoring purity via thin-layer chromatography (TLC) during intermediate steps .
Q. What safety precautions are essential when handling this compound?
- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations).
- Skin protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing.
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Emergency protocols for spills or exposure align with OSHA guidelines, including immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics, while toluene may reduce side reactions.
- Catalyst use : Lewis acids (e.g., BF₃·OEt₂) can accelerate esterification steps.
- Temperature control : Gradual heating (e.g., 50–80°C) minimizes decomposition.
- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What analytical methods are used to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for pharmacological studies) .
Q. How should researchers address discrepancies in reported biological activities of similar piperidine derivatives?
- Comparative binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity variations.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., cyclobutyl vs. phenyl groups) to isolate functional contributions.
- Meta-analysis : Cross-reference data from peer-reviewed studies to identify confounding variables (e.g., solvent effects in assay buffers) .
Q. How to assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
- Accelerated stability studies : Expose the compound to extreme pH, light, or humidity and monitor degradation via HPLC.
- Reaction kinetic studies : Measure half-life in common solvents (e.g., DMSO, water) to guide storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
